
CID 71354735
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71354735 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of CID 71354735 involves specific synthetic routes and reaction conditions. One common method includes the use of 5-bromoindole as an initial raw material, followed by a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
CID 71354735 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound .
Aplicaciones Científicas De Investigación
CID 71354735 has a wide range of scientific research applications In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies In biology, it is employed in the investigation of cellular processes and molecular interactionsAdditionally, in industry, it is utilized in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 71354735 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
CID 71354735 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For instance, compounds with similar functional groups or molecular frameworks may exhibit analogous properties and applications. this compound stands out due to its specific reactivity and potential for diverse applications in scientific research .
Propiedades
Número CAS |
12402-19-6 |
|---|---|
Fórmula molecular |
PbPd3 |
Peso molecular |
526 g/mol |
InChI |
InChI=1S/Pb.3Pd |
Clave InChI |
AYASVAILDHFGFZ-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)
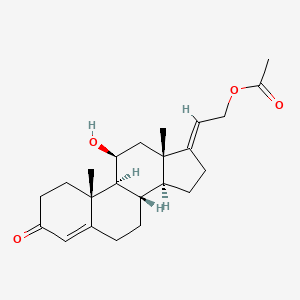
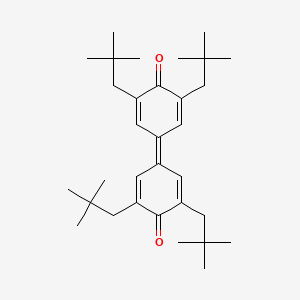
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)

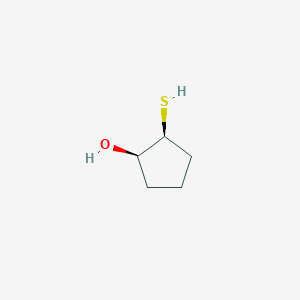
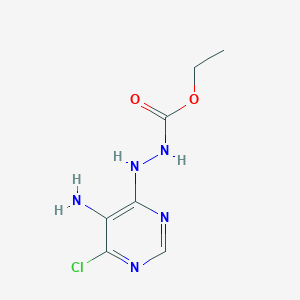
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
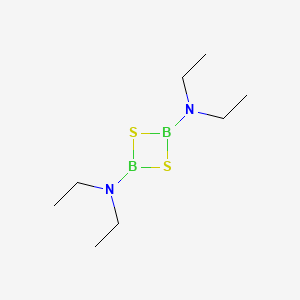
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
